molecular formula C8H11N3O3 B12954903 Guanidine 2-hydroxybenzoate

Guanidine 2-hydroxybenzoate

Cat. No.: B12954903
M. Wt: 197.19 g/mol
InChI Key: HDVCYCNKHYGCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanidine 2-hydroxybenzoate is a chemical compound that combines the guanidine group with 2-hydroxybenzoic acid (salicylic acid). Guanidine is known for its strong basicity and ability to form hydrogen bonds, making it a versatile functional group in various chemical and biological applications . The combination with 2-hydroxybenzoic acid introduces additional properties, potentially enhancing its utility in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine 2-hydroxybenzoate typically involves the reaction of guanidine with 2-hydroxybenzoic acid. One common method is to dissolve guanidine in a suitable solvent, such as ethanol, and then add 2-hydroxybenzoic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .

Chemical Reactions Analysis

Types of Reactions: Guanidine 2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of guanidine 2-hydroxybenzoate involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can enhance the release of acetylcholine following a nerve impulse, while the 2-hydroxybenzoic acid moiety can inhibit enzymes like cyclooxygenase, contributing to anti-inflammatory effects . These interactions make it a valuable compound in both biological and chemical research.

Comparison with Similar Compounds

Uniqueness: Guanidine 2-hydroxybenzoate combines the properties of guanidine and 2-hydroxybenzoic acid, making it unique in its ability to participate in a wide range of chemical reactions and its potential therapeutic applications. Its dual functionality allows for diverse applications in chemistry, biology, and medicine, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

guanidine;2-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3.CH5N3/c8-6-4-2-1-3-5(6)7(9)10;2-1(3)4/h1-4,8H,(H,9,10);(H5,2,3,4)

InChI Key

HDVCYCNKHYGCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(=N)(N)N

Origin of Product

United States

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